molecular formula C22H17ClN2O4S B11466695 4-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11466695
M. Wt: 440.9 g/mol
InChI Key: JICHAFKSBBFJOC-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of benzodioxole, chlorophenyl, and thienopyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with the thienopyridine core. Key steps include:

    Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde.

    Synthesis of Chlorophenyl Intermediate: This is achieved through the chlorination of aniline derivatives.

    Coupling Reaction: The benzodioxole and chlorophenyl intermediates are then coupled with the thienopyridine core under specific conditions, often involving catalysts and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, especially on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-(3-CHLOROPHENYL)-1,2-DIHYDRO-PHTHALAZIN-1-ONE
  • 1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE

Uniqueness

4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H17ClN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H17ClN2O4S/c1-11-19-15(12-2-7-16-17(8-12)29-10-28-16)9-18(26)25-22(19)30-20(11)21(27)24-14-5-3-13(23)4-6-14/h2-8,15H,9-10H2,1H3,(H,24,27)(H,25,26)

InChI Key

JICHAFKSBBFJOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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